molecular formula C18H32N4O2S B2857332 1-N-[3-(diethylamino)propyl]-4-piperidin-1-ylsulfonylbenzene-1,2-diamine CAS No. 743444-83-9

1-N-[3-(diethylamino)propyl]-4-piperidin-1-ylsulfonylbenzene-1,2-diamine

カタログ番号: B2857332
CAS番号: 743444-83-9
分子量: 368.54
InChIキー: CAPOAOKFKOHHTC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PD 0332991 is a potent and selective inhibitor of CDK4 and CDK6, two proteins that play a crucial role in cell cycle progression. By inhibiting these proteins, PD 0332991 can prevent the proliferation of cancer cells, making it a promising candidate for cancer therapy. Since its discovery in 2004, PD 0332991 has been the subject of numerous studies, and its potential as a cancer treatment has been extensively investigated.

作用機序

PD 0332991 inhibits CDK4 and CDK6, two proteins that are critical for cell cycle progression. CDK4 and CDK6 combine with cyclin D1 to form an active complex that promotes the transition of cells from the G1 phase to the S phase of the cell cycle. By inhibiting CDK4 and CDK6, PD 0332991 can prevent this transition, leading to cell cycle arrest and inhibition of cell proliferation.
Biochemical and Physiological Effects:
PD 0332991 has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth of cancer cells, induce cell cycle arrest, and promote apoptosis. PD 0332991 has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

実験室実験の利点と制限

PD 0332991 has several advantages for lab experiments. It is a potent and selective inhibitor of CDK4 and CDK6, making it an ideal tool for studying the role of these proteins in cell cycle progression and cancer development. However, PD 0332991 has some limitations as well. It is a small molecule inhibitor, and its effects may be limited to certain types of cancer cells. Additionally, PD 0332991 may have off-target effects, which could complicate its use in lab experiments.

将来の方向性

There are several future directions for PD 0332991 research. One area of interest is the development of combination therapies that include PD 0332991 and other cancer treatments. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from PD 0332991 treatment. Additionally, there is ongoing research into the development of more potent and selective CDK inhibitors that could be used in combination with PD 0332991 to enhance its efficacy.

合成法

The synthesis of PD 0332991 involves several steps, starting with the reaction of 4-chlorobenzenesulfonyl chloride with 1,2-diaminobenzene to form 4-(aminosulfonyl)benzene-1,2-diamine. This intermediate is then reacted with 1-(3-diethylaminopropyl)piperidin-4-ol to form PD 0332991. The synthesis of PD 0332991 has been optimized over the years, and several variations of the method have been reported.

科学的研究の応用

PD 0332991 has been extensively studied for its potential as a cancer treatment. It has shown promising results in preclinical studies, and several clinical trials have been conducted to evaluate its safety and efficacy in cancer patients. PD 0332991 has been shown to be effective against a wide range of cancers, including breast cancer, lung cancer, and melanoma.

特性

IUPAC Name

1-N-[3-(diethylamino)propyl]-4-piperidin-1-ylsulfonylbenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N4O2S/c1-3-21(4-2)12-8-11-20-18-10-9-16(15-17(18)19)25(23,24)22-13-6-5-7-14-22/h9-10,15,20H,3-8,11-14,19H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPOAOKFKOHHTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。